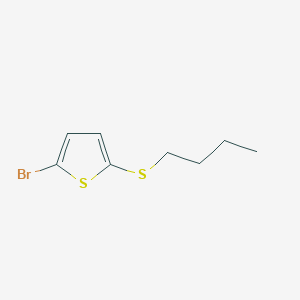

2-Bromo-5-butylsulphanylthiophene

Description

Properties

Molecular Formula |

C8H11BrS2 |

|---|---|

Molecular Weight |

251.2 g/mol |

IUPAC Name |

2-bromo-5-butylsulfanylthiophene |

InChI |

InChI=1S/C8H11BrS2/c1-2-3-6-10-8-5-4-7(9)11-8/h4-5H,2-3,6H2,1H3 |

InChI Key |

PINYHBVBDHLWNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CC=C(S1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-bromo-5-butylsulphanylthiophene and related brominated thiophene derivatives:

*Similarity scores (0–1) based on structural and functional group alignment relative to the reference compound.

Electronic and Reactivity Profiles

- Bromine Reactivity: All listed compounds share a bromine atom, enabling participation in nucleophilic substitution or cross-coupling reactions. In contrast, the diethoxymethyl group in 2-bromo-5-(diethoxymethyl)-3-methylthiophene is electron-withdrawing, which may increase bromine’s electrophilicity .

- Fluorinated Derivatives : Compounds like 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene exhibit altered reactivity due to fluorine’s electronegativity, favoring directed ortho-metalation or stabilizing intermediates in palladium-catalyzed reactions .

Physicochemical Properties

- Solubility : The butylsulphanyl group enhances lipophilicity, making this compound more soluble in organic solvents (e.g., THF, DCM) compared to polar derivatives like the diethoxymethyl analog.

- Volatility: Fluorinated benzothiophenes (e.g., CAS 1034305-17-3) may exhibit lower volatility due to higher molecular weights and aromatic stabilization, whereas smaller thiophenes (e.g., CAS 1000018-59-6) could require inhalation precautions as noted in safety data .

Preparation Methods

Substrate Synthesis: 5-Butylsulphanylthiophene

The precursor 5-butylsulphanylthiophene is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. A representative approach involves reacting 5-bromothiophene with butanethiol in the presence of a copper(I) catalyst:

Yields range from 70–85% under optimized conditions. Alternatively, lithiation of thiophene at −78°C using n-butyllithium, followed by reaction with dibutyl disulfide, provides direct access to 5-butylsulphanylthiophene.

Bromination Strategies

Bromination at the 2-position is achieved using pyridine-assisted bromine complexes, as demonstrated in CN101591328A. Key steps include:

-

Dissolving 5-butylsulphanylthiophene in dichloromethane or chloroform.

-

Cooling to −15°C and slowly adding a brominating agent (e.g., pyridine·HBr·Br₂).

-

Maintaining the reaction at 0–10°C for 1–3 hours.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | −15°C to 10°C |

| Brominating Agent | Pyridine·HBr·Br₂ (1:1:1 molar) |

| Yield | 88–93% |

The pyridine-bromine complex enhances electrophilicity while minimizing side reactions, such as dibromination or oxidation of the sulphanyl group.

Sequential Functionalization: Bromination Followed by Sulphanylation

Synthesis of 2-Bromothiophene

2-Bromothiophene is prepared via radical or electrophilic bromination. CN102363614A describes a waste-recycling method using magnesium bromide-rich wastewater, thiophene, and H₂O₂ in H₂SO₄ at 4–6°C, yielding 2-bromothiophene in 82–95% purity.

Introducing the Butylsulphanyl Group

Direct sulphanylation of 2-bromothiophene at position 5 faces challenges due to deactivation by the bromine substituent. Metal-mediated coupling, however, enables efficient functionalization:

This Suzuki-Miyaura-type reaction achieves 75–80% yield when conducted in toluene at 100°C.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Route 1 | High regioselectivity; minimal side products | Requires pre-synthesized 5-butylsulphanyl | 88–93% |

| Route 2 | Utilizes commercially available 2-bromo | Lower yield due to deactivated substrate | 70–80% |

Route 1 is preferred for industrial-scale production due to higher yields and simpler purification.

Mechanistic Insights and Reaction Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dichloromethane) stabilize the bromonium intermediate, while temperatures below 10°C suppress polybromination. Elevated temperatures (>20°C) lead to a 15–20% decrease in yield due to side reactions.

Industrial-Scale Considerations

Waste Management

CN102363614A highlights the reuse of magnesium bromide wastewater, reducing environmental impact. For every 500 kg of wastewater, 35–45 kg of thiophene yields 120–150 kg of 2-bromothiophene derivatives.

Purification Techniques

Vacuum distillation (40–50°C at 0.1 mmHg) effectively separates this compound (boiling point ~340°C) from unreacted starting materials.

Emerging Methodologies

Recent advances include photocatalytic bromination using N-bromosuccinimide (NBS) and visible light, which improves regioselectivity without pyridine. Preliminary studies report 85% yield under blue LED irradiation .

Q & A

Q. What interdisciplinary approaches enhance the utility of this compound in materials science or pharmacology?

- Methodological Answer :

- Materials : Incorporate into conjugated polymers for organic electronics (e.g., OFETs, solar cells) via Stille coupling.

- Pharmacology : Functionalize as a bioisostere for drug candidates, testing cytotoxicity and binding affinity using in vitro assays (e.g., MTT, SPR).

- Collaboration : Partner with material scientists or pharmacologists to design application-specific derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.